molecular formula C19H16N2O6 B2410907 Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate CAS No. 887888-57-5

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate

Cat. No.: B2410907
CAS No.: 887888-57-5
M. Wt: 368.345
InChI Key: OVHPIEGBGJLARX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a benzofuran ring, which is fused with a benzene ring and substituted with an ethyl ester group, a nitro group, and a methyl group.

Scientific Research Applications

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Safety and Hazards

Ethyl benzofuran-3-carboxylate has been classified as Eye Irrit. 2 - Skin Irrit. 2 according to the hazard statements H315 - H319 . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-methylbenzoic acid to introduce the nitro group.

    Amidation: The conversion of the nitro-substituted benzoic acid to the corresponding amide using an appropriate amine.

    Cyclization: The formation of the benzofuran ring through a cyclization reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted derivative.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-3-(3-nitrobenzamido)benzoate
  • Indole derivatives
  • Benzofuran derivatives

Uniqueness

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern and the presence of both a benzofuran ring and a nitro group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-3-26-19(23)17-16(13-6-4-5-7-15(13)27-17)20-18(22)12-9-8-11(2)14(10-12)21(24)25/h4-10H,3H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHPIEGBGJLARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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